3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride
Description
Properties
Molecular Formula |
C10H7BrClF3N2 |
|---|---|
Molecular Weight |
327.53 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H6BrF3N2.ClH/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15;/h1-4H,(H2,15,16);1H |
InChI Key |
GVDHPSIODYDSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 7-(trifluoromethyl)quinolin-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthesis of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine Hydrochloride
The compound can be synthesized through a modular three-component reaction that allows for the efficient formation of substituted 4-aminoquinolines. This synthetic route is significant because it enables the introduction of various functional groups, which can enhance the pharmacological properties of the resulting compounds . The trifluoromethyl group is particularly valuable as it often increases the lipophilicity and metabolic stability of the compounds, which is crucial for drug design.
Antimalarial Activity
Research indicates that derivatives of 4-aminoquinolines, including 3-bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride, exhibit promising antimalarial properties. These compounds have been shown to inhibit Plasmodium falciparum, the parasite responsible for malaria, by interfering with its ability to detoxify heme . The structural modifications in 3-bromo-7-(trifluoromethyl)quinolin-4-amine may contribute to enhanced activity against resistant strains of malaria.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that quinoline derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain analogs have shown significant activity against leukemia cells, with selectivity indexes indicating lower toxicity to normal cells compared to cancerous ones . This selectivity is critical for developing effective cancer therapies that minimize side effects.
Case Studies and Research Findings
- Antileukemia Activity : A study synthesized a series of benzofuro[3,2-c]quinoline derivatives related to quinoline structures and evaluated their antileukemia activity. The results indicated that modifications at specific positions could significantly enhance selectivity towards cancer cells over normal cells .
- Inhibition Studies : Another investigation focused on structure-activity relationships (SAR) of related quinoline compounds showed promising results in inhibiting specific cancer pathways, suggesting that similar approaches could be applied to 3-bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride to optimize its efficacy against various cancers .
Comparative Data Table
The following table summarizes key findings on the biological activities of 3-bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride and related compounds:
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Key Observations :
- Bromine Positioning : Bromine at the 3-position (target compound) versus 6-position () alters electronic distribution and steric accessibility for downstream reactions.
- Substituent Effects : The -CF₃ group (target) offers stronger electron-withdrawing effects compared to -CF₂H () or dichlorophenyl groups (), influencing reactivity and binding interactions.
Comparison with Analogous Syntheses:
Key Observations :
- The one-step protocol in achieves a high yield (83%), suggesting efficiency for less sterically hindered analogs.
- Lower yields in (e.g., 38%) highlight challenges in coupling bulkier heterocyclic amines.
Physicochemical and Spectroscopic Properties
NMR Data Comparison:
provides $^{1}\text{H}$ and $^{13}\text{C}$ NMR data for structurally related compounds:
Key Observations :
- Hydrochloride salts (target and ) exhibit downfield-shifted NH protons compared to free bases ().
Biological Activity
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
3-Bromo-7-(trifluoromethyl)quinolin-4-amine is characterized by a quinoline core with a bromine atom at the 3-position and a trifluoromethyl group at the 7-position. The synthesis typically involves the condensation of 3-bromoaniline with appropriate reagents to yield the desired quinoline derivative. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their electronic properties and lipophilicity .
Biological Activities
The biological activities of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride can be categorized into several key areas:
1. Antimalarial Activity
- Quinoline derivatives, including those with trifluoromethyl substitutions, have been extensively studied for their antimalarial properties. Research indicates that modifications at the 7-position, such as the introduction of a trifluoromethyl group, can significantly improve potency against chloroquine-resistant strains of Plasmodium falciparum .
| Compound | Activity | EC50 (nM) | Strain |
|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)quinolin-4-amine | Moderate | 850 | K1 |
| 7-PhO substituted analog | High | 9 | 3D7 |
2. Antiviral Properties
- Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. The compound has shown efficacy against various viral strains, including those responsible for Zika and herpes viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes .
3. Cytotoxicity Against Cancer Cell Lines
- The cytotoxic effects of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine have been evaluated across multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), and Caco2 (colon). Results indicate that this compound exhibits moderate cytotoxicity, with IC50 values varying significantly depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 86 |
| MCF-7 | >5 |
| Caco2 | >5 |
The biological activity of quinoline derivatives like 3-Bromo-7-(trifluoromethyl)quinolin-4-amine is often attributed to their ability to interact with various biological targets:
1. Enzyme Inhibition
- The trifluoromethyl group enhances binding affinity to target enzymes, which may include proteases and reverse transcriptases, leading to effective inhibition .
2. Receptor Modulation
- Some studies suggest that quinoline derivatives can act as positive allosteric modulators for adenosine receptors, impacting cellular signaling pathways crucial for various physiological processes .
Case Studies
- Antimalarial Efficacy : In a comparative study, 3-Bromo-7-(trifluoromethyl)quinolin-4-amine was tested against multi-drug resistant strains of Plasmodium falciparum. It demonstrated significant activity, particularly in strains expressing PfCRT transporter, which is pivotal in mediating chloroquine resistance .
- Antiviral Activity Assessment : A series of quinoline analogs were screened for antiviral activity against Zika virus. The presence of the trifluoromethyl group correlated with enhanced potency compared to non-fluorinated counterparts, highlighting the importance of this functional group in drug design .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride?
The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 4-chloro-7-(trifluoromethyl)quinoline with bromine to introduce the bromo substituent, followed by amination. For the amination step, heating the intermediate with ammonia or a primary amine in a polar solvent (e.g., N-methylpyrrolidone) with a base like triethylamine at 80–120°C for 12–24 hours is effective. Post-reaction, the hydrochloride salt is precipitated using HCl and purified via recrystallization .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on a combination of 1H/13C NMR (to verify substituent positions and proton environments), mass spectrometry (MS) for molecular weight validation, and high-resolution MS (HRMS) for exact mass determination. For example, in related trifluoromethylquinoline derivatives, characteristic NMR shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) and MS fragmentation patterns are critical for assignment .
Q. What solvents and conditions optimize solubility for in vitro assays?
The hydrochloride salt form enhances solubility in polar solvents like DMSO, methanol, or aqueous buffers (pH 4–6). For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in assay buffers. Stability tests under refrigeration (2–8°C) are recommended to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimycobacterial activity?
SAR studies suggest that modifying the amine side chain (e.g., incorporating morpholine, piperazine, or alkyl groups) significantly impacts bioactivity. For example, replacing tertiary amines with secondary amines in related compounds improved MIC values against Mycobacterium tuberculosis. Computational docking can identify optimal substituent interactions with target enzymes like enoyl-ACP reductase .
Q. What strategies address low yields in amination reactions during synthesis?
Low yields often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:
Q. How can researchers resolve discrepancies in NMR data for novel analogs?
Discrepancies in chemical shifts or splitting patterns can be addressed by:
Q. What protocols assess stability under different storage conditions?
Conduct accelerated stability studies :
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
- Monitor degradation via HPLC (95–105% purity threshold) and LC-MS to identify breakdown products.
- Hydrochloride salts generally exhibit better stability in dry, cool environments compared to free bases .
Q. How can in silico modeling predict binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
